molecular formula C11H8FN3 B11747450 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11747450
M. Wt: 201.20 g/mol
InChI Key: PWWSHHHOQXFBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of the fluorophenyl group and the nitrile group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
  • 2-amino-4-(4-bromophenyl)-1H-pyrrole-3-carbonitrile
  • 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H8FN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2

InChI Key

PWWSHHHOQXFBMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2C#N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.